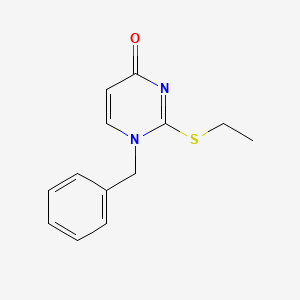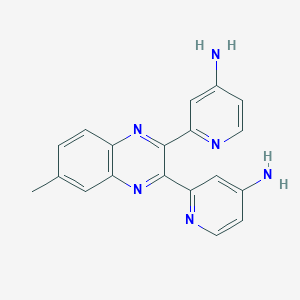![molecular formula C20H21N3O3 B12927353 1-((5-Methyl-1,2,3,4-tetrahydro-[1,1'-biphenyl]-4-yl)amino)-2-oxoethyl pyrimidine-5-carboxylate](/img/structure/B12927353.png)
1-((5-Methyl-1,2,3,4-tetrahydro-[1,1'-biphenyl]-4-yl)amino)-2-oxoethyl pyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((5-Methyl-1,2,3,4-tetrahydro-[1,1’-biphenyl]-4-yl)amino)-2-oxoethyl pyrimidine-5-carboxylate is an organic compound with a complex structure It is characterized by the presence of a biphenyl group, a pyrimidine ring, and various functional groups that contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Methyl-1,2,3,4-tetrahydro-[1,1’-biphenyl]-4-yl)amino)-2-oxoethyl pyrimidine-5-carboxylate typically involves multiple stepsThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety in the production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
1-((5-Methyl-1,2,3,4-tetrahydro-[1,1’-biphenyl]-4-yl)amino)-2-oxoethyl pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with different functional groups, while substitution reactions can lead to the formation of new compounds with altered chemical properties .
Applications De Recherche Scientifique
1-((5-Methyl-1,2,3,4-tetrahydro-[1,1’-biphenyl]-4-yl)amino)-2-oxoethyl pyrimidine-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and interaction with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 1-((5-Methyl-1,2,3,4-tetrahydro-[1,1’-biphenyl]-4-yl)amino)-2-oxoethyl pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, alteration of cellular signaling pathways, and induction of cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-1,2,3,4-tetrahydronaphthalene: A structurally similar compound with a different functional group arrangement.
1,2,3,4-Tetrahydro-5-methyl-naphthalene: Another similar compound with slight variations in the molecular structure.
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A compound with a similar pyrimidine ring but different substituents.
Uniqueness
1-((5-Methyl-1,2,3,4-tetrahydro-[1,1’-biphenyl]-4-yl)amino)-2-oxoethyl pyrimidine-5-carboxylate stands out due to its unique combination of functional groups and structural features.
Propriétés
Formule moléculaire |
C20H21N3O3 |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
[1-[(2-methyl-4-phenylcyclohex-2-en-1-yl)amino]-2-oxoethyl] pyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H21N3O3/c1-14-9-16(15-5-3-2-4-6-15)7-8-18(14)23-19(12-24)26-20(25)17-10-21-13-22-11-17/h2-6,9-13,16,18-19,23H,7-8H2,1H3 |
Clé InChI |
QSODXOARLPFZNW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(CCC1NC(C=O)OC(=O)C2=CN=CN=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


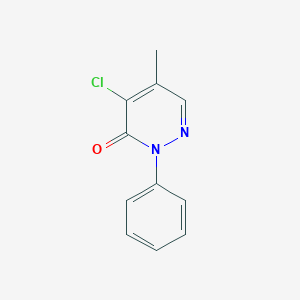
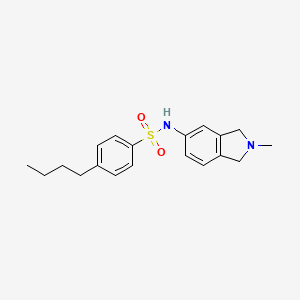


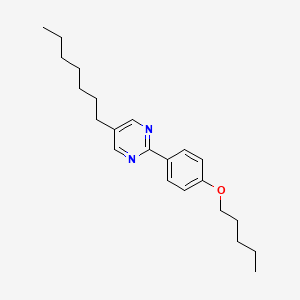
![N-(2,6-Dichlorophenyl)-7-fluoro-5-hydroxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide](/img/structure/B12927301.png)

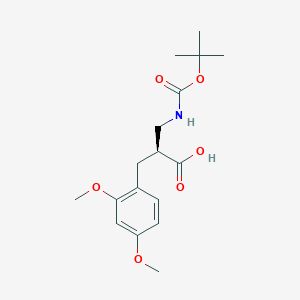
![2-(4-(Methylamino)phenyl)benzo[d]thiazol-5-ol](/img/structure/B12927322.png)
![2-[(5-Sulfanylidene-2,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy]acetamide](/img/structure/B12927328.png)
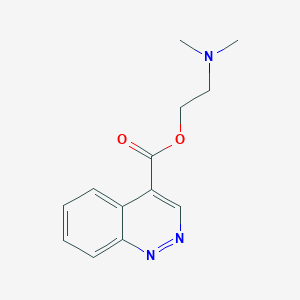
![2-((4R)-4-((8R,9S,10S,13R,14S,17R)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)ethanesulfonic acid](/img/structure/B12927332.png)
